N,N'-(dithiodi-3,1-phenylene)diacetamide
Description
N,N'-(Dithiodi-3,1-phenylene)diacetamide is a sulfur-containing diacetamide derivative characterized by a central dithiodi-phenylene backbone with acetamide groups at the 3,1-positions. The compound’s dithioether linkage likely enhances redox activity and conformational flexibility compared to non-sulfur analogs .
Properties
IUPAC Name |
N-[3-[(3-acetamidophenyl)disulfanyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11(19)17-13-5-3-7-15(9-13)21-22-16-8-4-6-14(10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCDMQLSPJFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)SSC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256613 | |
| Record name | Acetamide, N,N′-(dithiodi-3,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23905-47-7 | |
| Record name | Acetamide, N,N′-(dithiodi-3,1-phenylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23905-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N′-(dithiodi-3,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ortho vs. Para Substitution
- N,N′-(1,2-Phenylene)diacetamide (ortho-substituted, CAS 2050-85-3): Exhibits intramolecular hydrogen bonding due to proximity of NHCOCH3 groups, enhancing stability and CEST (Chemical Exchange Saturation Transfer) efficiency in imaging applications .
- N,N'-Diacetyl-1,4-phenylenediamine (para-substituted, CAS 140-50-1): Linear 1,4-phenylene linkage reduces steric hindrance, favoring crystallinity (melting point: ~192°C) and applications in polymer synthesis .
3,1- vs. 4,1-Phenylene Linkage
- N,N'-[(2,2,2-Trifluoroethane-1,1-diyl)bis(1H-pyrrole-5,2-diyl-3,1-phenylene)]diacetamide (5a) : Melting point 148–150°C; trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects .
- N,N'-[(2,2,2-Trifluoroethane-1,1-diyl)bis(1H-pyrrole-5,2-diyl-4,1-phenylene)]diacetamide (5b) : Higher melting point (154–156°C) due to reduced symmetry and increased intermolecular interactions .
Table 1: Physical Properties of Selected Diacetamides
| Compound | Substitution Pattern | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| N,N′-(1,2-Phenylene)diacetamide | Ortho | Not reported | Intramolecular H-bonding |
| N,N'-Diacetyl-1,4-phenylenediamine | Para | ~192 | Linear, high crystallinity |
| Compound 5a | 3,1-Phenylene | 148–150 | CF3, pyrrole |
| Compound 5b | 4,1-Phenylene | 154–156 | CF3, pyrrole |
Heteroatom Variations
Sulfur vs. Selenium Analogs
Oxygen and Nitrogen Linkages
- N,N'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS 346639-61-0): Ether linkages increase hydrophilicity and flexibility, suitable for drug delivery systems .
- N,N'-(Methylenedi-4,1-phenylene)bis[N-methyl]acetamide : Methyl groups reduce polarity, favoring membrane permeability in small-molecule inhibitors .
Macrocyclic and Polymeric Derivatives
Terphenyl-Based Diacetamides
- Compound 7a and 7c (): C2-symmetrical terphenyl frameworks with methoxy/methyl substituents show enhanced binding to PD-1/PD-L1 proteins (IC50 values in µM range). Steric bulk from terphenyl groups improves selectivity over simpler diacetamides .
- N,N'-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis (diamfenetide): Extended ether-oxygen chains improve solubility and anti-parasitic activity .
Table 2: Functional Group Impact on Bioactivity
| Compound Class | Key Modifications | Applications |
|---|---|---|
| Selenium-containing | Se substitution for S | Catalysis, redox-active agents |
| Terphenyl derivatives | Methoxy/methyl groups | Protein-protein inhibition |
| Ether-linked diacetamides | Flexible oxygen bridges | Drug delivery, polymers |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N,N'-(dithiodi-3,1-phenylene)diacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including halogenation of phenolic precursors, thiolation to introduce disulfide bonds, and amidation with acetamide derivatives. For example, analogous disulfide-containing acetamides require controlled pH (6.5–7.5) and temperatures (60–80°C) to minimize side reactions like over-oxidation or hydrolysis . Reaction monitoring via TLC or HPLC is critical to optimize intermediate purification. Yield improvements (40–60%) are achievable using inert atmospheres (N₂/Ar) to prevent disulfide bond degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for aromatic protons (δ 7.2–7.8 ppm for meta-substituted phenyl rings) and acetamide methyl groups (δ 2.0–2.2 ppm). Disulfide-linked phenylenes show splitting patterns indicative of hindered rotation .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and S–S vibrations (~500–550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₄N₂O₂S₂: ~354.05 Da) and disulfide stability under ionization .
Q. What are the primary stability considerations for this compound under various storage conditions?
- Methodological Answer : Stability is highly dependent on moisture, light, and temperature.
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C for long-term use .
- Photochemical Sensitivity : Protect from UV light using amber glassware to prevent disulfide bond cleavage .
- Hydrolytic Degradation : Avoid aqueous solutions at extreme pH (<3 or >9), which hydrolyze acetamide groups. Lyophilization in anhydrous solvents (e.g., DMSO) is recommended .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) using functionals like B3LYP/6-31G(d) can model:
- Electron Density Distribution : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in disulfide bonds) .
- Reactivity Descriptors : Fukui indices to predict sites for oxidation (disulfide bridges) or nucleophilic attack (amide carbonyls) .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .
Q. What strategies resolve contradictions between experimental data and computational predictions regarding its molecular behavior?
- Methodological Answer :
- Benchmarking : Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .
- Dynamic Simulations : Molecular dynamics (MD) can reconcile discrepancies in conformational flexibility (e.g., phenyl ring rotation barriers) observed in NMR .
- Error Analysis : Quantify deviations using root-mean-square deviations (RMSD) for bond lengths/angles from crystallographic or spectroscopic data .
Q. What mechanistic insights explain its interactions with biological targets, and how can binding studies be optimized?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) to proteins like thioredoxin reductase (disulfide bond targets) .
- Mutagenesis Studies : Replace cysteine residues in target proteins to confirm disulfide-mediated interactions .
- Molecular Docking : Use AutoDock Vina to model binding poses, prioritizing hydrophobic pockets for phenyl rings and hydrogen bonds for acetamide groups .
Q. How do structural modifications at specific positions alter its physicochemical properties and bioactivity?
- Methodological Answer :
- Para vs. Meta Substitution : Meta-substituted phenyl rings (as in this compound) reduce steric hindrance, enhancing solubility compared to para isomers .
- Electron-Withdrawing Groups : Introducing –NO₂ or –CF₃ at phenyl positions increases oxidative stability but may reduce cellular permeability .
- Disulfide Isosteres : Replacing S–S with Se–Se or C–C bonds modulates redox activity and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
